1-(1,3-benzodioxol-5-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine
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Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine is a complex organic compound characterized by the presence of a benzodioxole ring, a pyridine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine typically involves the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through the reaction of catechol with formaldehyde under acidic conditions.
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Coupling of Intermediates: The benzodioxole and pyridine intermediates are coupled with piperazine through nucleophilic substitution reactions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzodioxol-5-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, where various nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, potassium carbonate, organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand in drug design and development.
Industry: Utilized in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-ylmethyl)piperazine: Lacks the pyridine ring, which may affect its binding affinity and specificity.
4-(pyridin-2-ylmethyl)piperazine: Lacks the benzodioxole ring, which may influence its chemical reactivity and biological activity.
1-(1,3-benzodioxol-5-ylmethyl)-4-(methyl)piperazine: Contains a methyl group instead of the pyridine ring, altering its physicochemical properties.
Uniqueness
1-(1,3-benzodioxol-5-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine is unique due to the presence of both benzodioxole and pyridine rings, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for diverse interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-6-19-16(3-1)13-21-9-7-20(8-10-21)12-15-4-5-17-18(11-15)23-14-22-17/h1-6,11H,7-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAHDDLTKQTNQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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